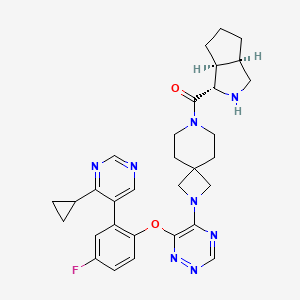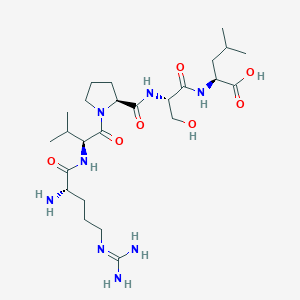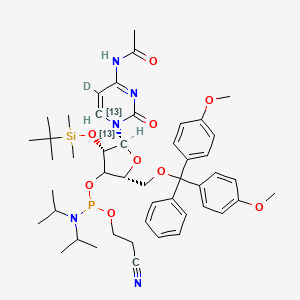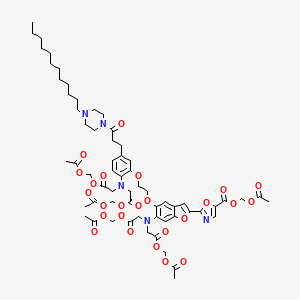
Tricyclodecenyl acetate-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclodecenyl acetate-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of tricyclodecenyl acetate. This compound is used primarily in research settings, particularly in studies involving stable isotope tracing and quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclodecenyl acetate-13C2 typically involves the reaction of dicyclopentadiene with acetic acid in the presence of a catalyst such as triflic acid. The reaction mixture is then distilled in the presence of a base to isolate the ester . This method is practical and economical, allowing for the production of high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production of the compound. The use of triflic acid as a catalyst and a base for neutralization during distillation is crucial for obtaining a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclodecenyl acetate-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound alcohol .
Applications De Recherche Scientifique
Tricyclodecenyl acetate-13C2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways and mechanisms in living organisms.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new compounds.
Industry: Applied in the production of fragrances and flavors due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tricyclodecenyl acetate-13C2 involves its incorporation into molecules as a stable isotope. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclodecenyl acetate: The non-labeled version of the compound.
Tricyclodecenyl propionate: Another ester derivative of tricyclodecenyl.
Tricyclodecenyl butyrate: A similar compound with a different ester group.
Uniqueness
Tricyclodecenyl acetate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This labeling allows for precise tracking and quantitation in various studies, setting it apart from its non-labeled counterparts .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
8-tricyclo[5.2.1.02,6]dec-3-enyl acetate |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/i1+1,7+1 |
Clé InChI |
RGVQNSFGUOIKFF-SPBYTNOZSA-N |
SMILES isomérique |
[13CH3][13C](=O)OC1CC2CC1C3C2C=CC3 |
SMILES canonique |
CC(=O)OC1CC2CC1C3C2C=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)



![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


